(3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile
Description
(3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile is a benzylidenemalononitrile derivative characterized by a central malononitrile core conjugated to a substituted benzylidene moiety. The benzylidene ring features three distinct substituents: a bromine atom at position 3, an ethoxy group at position 5, and a hydroxyl group at position 2. This combination of electron-withdrawing (bromo) and electron-donating (ethoxy, hydroxy) groups influences its electronic properties, solubility, and reactivity. Synthesis likely follows a Knoevenagel condensation between 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and malononitrile, analogous to methods described for o-chlorobenzylidenemalononitrile (CBM) .
Properties
CAS No. |
5407-99-8 |
|---|---|
Molecular Formula |
C12H9BrN2O2 |
Molecular Weight |
293.12 g/mol |
IUPAC Name |
2-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H9BrN2O2/c1-2-17-11-5-8(3-9(6-14)7-15)4-10(13)12(11)16/h3-5,16H,2H2,1H3 |
InChI Key |
VWSTUCYEBIXUHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C#N)Br)O |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation in Ethanolic Medium
A widely adopted method involves reacting 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with malononitrile in ethanol using piperidine as a catalyst. The procedure is as follows:
-
Combine equimolar amounts of the aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol.
-
Add piperidine (10 mol%) and reflux at 80°C for 4–6 hours.
-
Monitor reaction progress via thin-layer chromatography (TLC).
-
Cool the mixture, filter the precipitate, and wash with cold ethanol.
Yield : ~80–85% under optimized conditions.
Advantages : Simplicity, scalability, and compatibility with diverse aldehydes.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. In a representative protocol:
-
Mix the aldehyde (0.5 mmol), malononitrile (0.5 mmol), and diglyme (2 mL) in a microwave vial.
-
Irradiate at 120°C (50 W, 50 PSI) for 15 minutes.
Yield : Up to 92%.
Advantages : Rapid kinetics, energy efficiency, and high purity without column chromatography.
Advanced Catalytic Systems
Ammonium Acetate-Mediated Condensation
For large-scale production, ammonium acetate serves as a low-cost catalyst:
-
Reflux the aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in toluene for 8 hours.
-
Concentrate under reduced pressure, triturate with ethanol, and filter.
Yield : ~29% for structurally related compounds, suggesting potential for optimization.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Conventional Reflux | Piperidine | Ethanol | 80°C | 4–6 h | 80–85% |
| Microwave-Assisted | None | Diglyme | 120°C | 15 min | 92% |
| MP(DNP)-Catalyzed | MP(DNP) | Ethanol | 25°C | 1–2 h | >85%* |
| Ammonium Acetate | NH₄OAc | Toluene | Reflux | 8 h | ~29%* |
*Reported for analogous compounds; target compound yields may vary.
Key Observations :
-
Microwave irradiation offers the highest efficiency, reducing time from hours to minutes.
-
MP(DNP) enables room-temperature synthesis, ideal for thermally sensitive substrates.
-
Traditional methods balance cost and yield, suitable for industrial applications.
Optimization Strategies
Solvent Selection
Catalyst Loading
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify the nitrile groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substitution reactions can yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions can produce aldehydes or ketones.
- Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
Tyrosinase Inhibition
One of the primary applications of (3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile is its potential as a tyrosinase inhibitor . Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibition can lead to decreased melanin production, making this compound of interest for treating hyperpigmentation disorders .
Mechanism of Action : Molecular docking studies suggest that (3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile binds directly to the active site of tyrosinase, forming hydrogen bonds with specific residues, which enhances its inhibitory effect .
In Vitro Studies
In vitro assays using B16F10 melanoma cells have demonstrated that treatment with (3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile significantly reduces melanin accumulation. The following table summarizes key findings from studies on its tyrosinase inhibitory activity:
| Compound | Concentration (μM) | Tyrosinase Inhibition (%) | IC50 (μM) |
|---|---|---|---|
| BMN11 | 50 | 18.00 | Not determined |
| 100 | 34.07 | ||
| 200 | 37.18 | ||
| BMN2 | 50 | 21.10 | 145.70 |
| 100 | 37.16 | ||
| 200 | 65.89 | ||
| BMN6 | 50 | 33.90 | 186.35 |
| 100 | 44.28 | ||
| 200 | 50.11 |
The data indicates that higher concentrations lead to increased inhibition of tyrosinase activity, suggesting a dose-dependent response .
Case Studies
A notable study investigated the effects of (3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile on human skin models, where it showed no cytotoxicity at effective concentrations. This finding is crucial for its potential application in dermatological treatments .
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The presence of the hydroxy and nitrile groups allows it to form hydrogen bonds and interact with active sites of proteins, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and shared features among benzylidenemalononitrile derivatives:
*Calculated based on molecular formulas.
Key Observations :
- Steric Effects : AG17’s bulky tert-butyl groups may hinder intermolecular interactions, whereas the target compound’s smaller substituents (Br, OEt, OH) allow closer packing in crystalline phases.
- Hydrogen Bonding : The hydroxyl group in both the target compound and AG17 enables hydrogen bonding, influencing solubility and biological activity.
AG17 [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile]
o-Chlorobenzylidenemalononitrile (CBM)
- Environmental Behavior: Hydrolyzes to malononitrile and o-chlorobenzaldehyde under ambient conditions. Biodegradable via Chlorella sp., suggesting utility in environmental decontamination .
- Purity : Synthesized at 99% purity using diethylamine-catalyzed condensation .
2-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)malononitrile
- Synthetic Utility : Precursor to 3-chloro/bromoisothiazole-4,5-dicarbonitriles, which are intermediates in heterocyclic chemistry .
Furan-Based Analog
- Applications : Used in materials research and as a synthetic precursor due to its furan-phenyl-chloro-methoxy substituents.
Biological Activity
(3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as a tyrosinase inhibitor . This compound is characterized by a complex structure featuring a benzylidene moiety linked to malononitrile, with notable substituents including bromine, ethoxy, and hydroxy groups. These functional groups contribute to its unique chemical properties and potential applications in medicinal chemistry.
The molecular formula of (3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile is C12H12BrN2O3, with a molecular weight of approximately 293.12 g/mol. The synthesis typically involves a condensation reaction between 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and malononitrile, usually conducted in the presence of a base such as sodium hydroxide in an aqueous medium.
Tyrosinase Inhibition
Tyrosinase is a crucial enzyme in the biosynthesis of melanin, and its inhibition can lead to decreased melanin production. This property makes (3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile of particular interest for treating hyperpigmentation disorders. Preliminary studies have shown that this compound effectively inhibits tyrosinase activity, resulting in reduced melanin synthesis in skin cells without significant cytotoxicity.
Key Findings:
- In vitro Assays: Studies using B16F10 melanoma cells demonstrated that treatment with (3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile significantly decreased melanin accumulation, indicating its efficacy as an anti-melanogenic agent.
- Molecular Docking Studies: Molecular docking simulations suggest that the compound binds directly to tyrosinase, forming hydrogen bonds with specific amino acid residues within the enzyme's active site, contributing to its inhibitory effect on enzyme activity.
Comparative Activity
To contextualize the activity of (3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (3,4-Dihydroxybenzylidene)malononitrile | Hydroxyl groups instead of ethoxy | Stronger tyrosinase inhibition activity |
| (4-Hydroxybenzylidene)malononitrile | Lacks ethoxy group | Simpler structure; less diverse reactivity |
| (3-Hydroxy-4-methoxybenzylidene)malononitrile | Contains methoxy group | Different electronic properties affecting reactivity |
The unique combination of bromine, ethoxy, and hydroxy groups in (3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile enhances its potential applications in both medicinal chemistry and industrial processes.
Case Studies and Research Findings
- Inhibition Studies : A study evaluated the inhibitory effects of various derivatives on tyrosinase activity, revealing that (3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile exhibited promising results comparable to known inhibitors like kojic acid. The IC50 value for this compound was determined through spectrophotometric analysis .
- Cell Viability : Toxicity assessments showed that (3-Bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile did not exhibit cytotoxic effects on several cell lines up to concentrations of 30 μM. This suggests a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for (3-bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Knoevenagel condensation between 3-bromo-5-ethoxy-4-hydroxybenzaldehyde and malononitrile. Optimize reaction parameters (e.g., solvent, temperature, catalysts) using design-of-experiment (DoE) approaches. For instance, microwave irradiation or ball-milling techniques (solvent-free) can enhance reaction efficiency compared to traditional heating . Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/petroleum ether) .
Q. How should structural characterization be performed to confirm the identity of this compound?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks based on substituent electronic effects (e.g., bromo and ethoxy groups induce deshielding in adjacent protons) .
- X-ray diffraction : Determine crystal packing and intramolecular interactions (e.g., hydrogen bonding between hydroxyl and nitrile groups). For example, asymmetric unit parameters (a = 8.5468 Å, b = 7.0166 Å, c = 10.3407 Å) and space group (P21/m) can be resolved using Mo Kα radiation .
- FT-IR : Confirm functional groups (e.g., C≡N stretch ~2200 cm⁻¹, O-H stretch ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies in regioselectivity during derivatization of this compound be resolved?
- Methodology : Contradictions in regioselectivity (e.g., bromine vs. hydroxyl reactivity) may arise from competing electronic and steric effects. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (FMOs). Validate predictions experimentally via controlled reactions (e.g., protecting the hydroxyl group with acetyl chloride before bromine substitution) . Compare outcomes under varying conditions (e.g., polar vs. nonpolar solvents) .
Q. What strategies enhance the compound’s utility as an electron acceptor in optoelectronic materials?
- Methodology : Modify the benzylidene core to tune electronic properties:
- Introduce electron-withdrawing groups (e.g., nitro, cyano) to lower LUMO energy.
- Assess charge-transfer efficiency via cyclic voltammetry (CV) and UV-vis spectroscopy. For example, λmax shifts in DMF solutions correlate with conjugation length .
- Collaborate with crystallographers to correlate solid-state packing (e.g., π-π stacking) with device performance .
Q. How can bioactivity data contradictions (e.g., antimicrobial vs. cytotoxic effects) be interpreted?
- Methodology : Address discrepancies via:
- Dose-response studies : Establish IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity .
- Structural analogs : Synthesize derivatives (e.g., replace bromine with fluorine) to isolate structure-activity relationships (SAR).
- Mechanistic assays : Evaluate mitochondrial membrane disruption (JC-1 staining) or DNA intercalation (ethidium bromide competition) to clarify modes of action .
Methodological Resources
- Synthetic Catalysts : Triethylamine for Knoevenagel condensation ; ene reductases for asymmetric hydrogenation .
- Analytical Tools : Bruker APEX-II diffractometer for crystallography ; GC-MS for purity validation .
- Computational Software : Gaussian 16 for DFT calculations; Mercury for crystal structure visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
